

In-depth Technical Guide to LP-65: A Dual MEK/mTOR Inhibito

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Compound of Interest		
Compound Name:	LP-65	
Cat. No.:	B15623257	Get Quote

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Abstract

LP-65 is a novel small molecule that acts as a dual inhibitor of two key signaling proteins: mitogen-activated protein kinase kinase (MEK) and the med (mTOR). By targeting both of these pathways, which are often dysregulated in various cancers, **LP-65** presents a promising therapeutic strategy to ovand enhance anti-tumor efficacy. This technical guide provides a comprehensive overview of the structure, properties, and biological activity of **LP-65** protocols and a visualization of its mechanism of action.

Compound Structure and Properties

LP-65 is a complex synthetic molecule with the chemical formula C47H53F3IN7O10. Its structure is defined by the following SMILES string: FC1=C(F)C(NC2=C(F)C=C(I)C=C2)=C(C(NOCCOCCOCCCC(OCC3=CC(C4=CC=C(C(N5CCOC[C@@H]5C)=NC(N6CCOC[C@@H]6C)=N7)C7 [1]

Table 1: Physicochemical Properties of LP-65

Property	Value	Reference
Molecular Formula	C47H53F3IN7O10	[1]
Molecular Weight	1059.86 g/mol	[1]
SMILES	FC1=C(F)C(NC2=C(F)C=C(I)C=C2)=C(C(NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC	[1]

Biological Activity and Quantitative Data

LP-65 has been demonstrated to be a potent dual inhibitor of MEK and mTOR.[1][2] Its inhibitory activity has been quantified in vitro, and it has show cell proliferation and signaling pathways.[2]

Table 2: In Vitro Inhibitory Activity of LP-65

Target	IC50	Cell Lines	Reference
MEK	83.2 nM	Human glioma (D54) and human melanoma (A375) cells	[1][2]
mTOR	40.5 nM	Human glioma (D54) and human melanoma (A375) cells	[1][2]

In addition to its in vitro activity, **LP-65** has been evaluated in a murine model of myeloproliferative neoplasm (myelofibrosis), where it demonstrated the 40 mg/kg.[2]

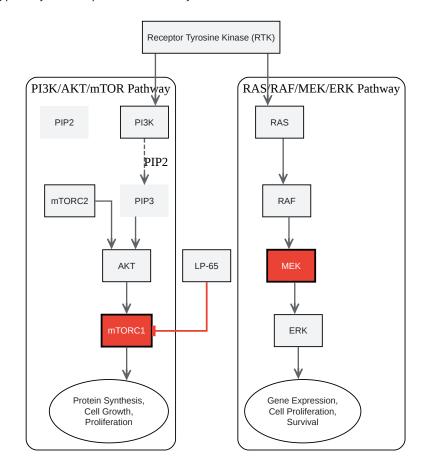
Mechanism of Action: Targeting the MEK/ERK and PI3K/AKT/mTOR Pathways

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LP-65 exerts its anti-cancer effects by simultaneously blocking two critical signaling cascades: the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/m are central regulators of cell growth, proliferation, survival, and metabolism, and their aberrant activation is a hallmark of many cancers.

The following diagram illustrates the signaling pathways and the points of inhibition by LP-65.



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Caption: Dual inhibition of MEK and mTORC1 by LP-65.

Experimental Protocols

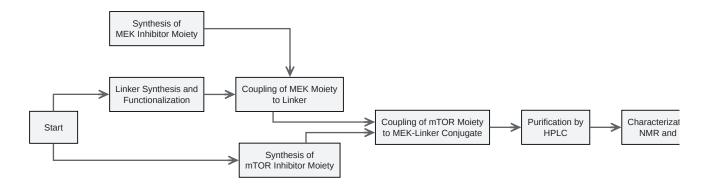
The following are generalized experimental protocols based on standard methodologies for the synthesis and evaluation of kinase inhibitors. For the supplementary information of the primary research article: Van Dort ME, et al. Synthesis and Biological Evaluation Inhibitors as Novel Anticancer Agents. J Med Chem. 2025 Jun 12;68(11):11406-11418.

Chemical Synthesis of LP-65

The synthesis of LP-65 involves a multi-step organic synthesis approach, likely culminating in the coupling of the MEK-inhibiting and mTOR-inhibiting

General Workflow for Synthesis:





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Caption: General synthetic workflow for a dual-target inhibitor.

Materials and Reagents:

- · Starting materials for the MEK and mTOR inhibitor pharmacophores.
- · Linker precursors (e.g., polyethylene glycol derivatives).
- · Coupling reagents (e.g., HATU, DCC).
- · Organic solvents (e.g., DMF, DCM, THF).
- Purification media (e.g., silica gel, reverse-phase HPLC columns).

Procedure (Conceptual):

- Synthesize the core structures of the MEK inhibitor and the mTOR inhibitor separately, including functional groups for later conjugation.
- Synthesize the linker molecule with appropriate reactive ends.
- Conjugate the MEK inhibitor moiety to one end of the linker.
- Purify the intermediate product.
- Conjugate the mTOR inhibitor moiety to the other end of the linker.
- Purify the final compound, **LP-65**, using high-performance liquid chromatography (HPLC).
- Confirm the structure and purity of LP-65 using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of LP-65 against MEK and mTOR kinases.

Materials:

- Recombinant human MEK1 and mTOR kinases.
- Kinase-specific substrates (e.g., inactive ERK2 for MEK1, a peptide substrate for mTOR).
- ATP.
- LP-65 at various concentrations.
- Assay buffer.



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· Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits).

Procedure:

- · Prepare a series of dilutions of LP-65.
- · In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.
- . Add the diluted LP-65 or a vehicle control to the wells.
- · Initiate the kinase reaction by adding ATP.
- · Incubate the plate at a controlled temperature for a specific period.
- · Stop the reaction.
- · Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ATP consumed.
- Plot the percentage of kinase inhibition against the logarithm of the LP-65 concentration.
- Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Objective: To evaluate the effect of LP-65 on cell proliferation and intracellular signaling.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):

- Seed cancer cells (e.g., D54 glioma, A375 melanoma) in 96-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of LP-65 for a specified duration (e.g., 72 hours).
- Add the proliferation assay reagent (e.g., MTT, CellTiter-Glo) to each well.
- Incubate as per the manufacturer's instructions.
- Measure the absorbance or luminescence to determine the number of viable cells.
- Calculate the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Signaling Pathway Modulation:

- · Culture cells to a suitable confluency and then treat with LP-65 at various concentrations for a defined period.
- · Lyse the cells to extract total proteins.
- · Determine the protein concentration of the lysates.
- · Separate the proteins by size using SDS-PAGE.
- Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-S6K, total S6K).
- Incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to assess the effect of LP-65 on the phosphorylation status of the target proteins.



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Conclusion

LP-65 is a potent dual MEK/mTOR inhibitor with significant anti-proliferative activity in cancer cells. Its mechanism of action, involving the simultaneous oncogenic signaling pathways, represents a promising strategy for cancer therapy. The data and protocols presented in this guide provide a foundation and drug development professionals interested in the further investigation and potential clinical application of LP-65 and similar dual-target inhibitors.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and should be specific laboratory conditions. For detailed and definitive procedures, please refer to the cited primary literature.

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